molecular formula C10H12N2S B13621385 1-(1-Methyl-1h-benzo[d]imidazol-2-yl)ethane-1-thiol

1-(1-Methyl-1h-benzo[d]imidazol-2-yl)ethane-1-thiol

Katalognummer: B13621385
Molekulargewicht: 192.28 g/mol
InChI-Schlüssel: LJLYALIARZPWNA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-Methyl-1h-benzo[d]imidazol-2-yl)ethane-1-thiol is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities. This compound, in particular, has a unique structure that combines the benzimidazole ring with a thiol group, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methyl-1h-benzo[d]imidazol-2-yl)ethane-1-thiol typically involves the reaction of 1-methyl-1H-benzimidazole with ethyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with thiourea to introduce the thiol group. The reaction conditions usually involve refluxing the mixture in an appropriate solvent such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

1-(1-Methyl-1h-benzo[d]imidazol-2-yl)ethane-1-thiol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-(1-Methyl-1h-benzo[d]imidazol-2-yl)ethane-1-thiol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of certain enzymes.

    Industry: Utilized in the development of new materials and catalysts.

Wirkmechanismus

The mechanism of action of 1-(1-Methyl-1h-benzo[d]imidazol-2-yl)ethane-1-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. This compound can also interact with metal ions, affecting various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(1-Methyl-1h-benzo[d]imidazol-2-yl)ethane-1-thiol is unique due to the presence of both the methyl group and the thiol group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in scientific research and industry .

Eigenschaften

Molekularformel

C10H12N2S

Molekulargewicht

192.28 g/mol

IUPAC-Name

1-(1-methylbenzimidazol-2-yl)ethanethiol

InChI

InChI=1S/C10H12N2S/c1-7(13)10-11-8-5-3-4-6-9(8)12(10)2/h3-7,13H,1-2H3

InChI-Schlüssel

LJLYALIARZPWNA-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=NC2=CC=CC=C2N1C)S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.